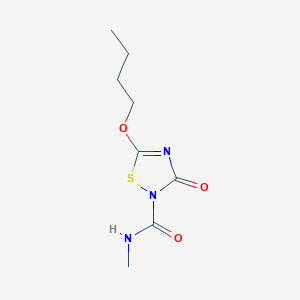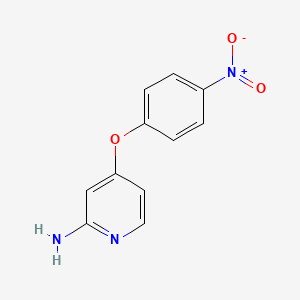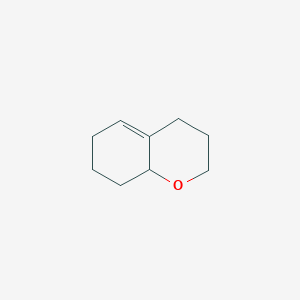![molecular formula C7H3Cl2N3 B8612817 3,7-dichlorobenzo[e][1,2,4]triazine CAS No. 62843-63-4](/img/structure/B8612817.png)
3,7-dichlorobenzo[e][1,2,4]triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3,7-Dichlorobenzo[e][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The compound features a benzene ring fused with a triazine ring, with chlorine atoms substituted at the 3 and 7 positions. This unique structure imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-dichlorobenzo[e][1,2,4]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,7-dichloroaniline with cyanogen chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.
化学反応の分析
Types of Reactions: 3,7-Dichlorobenzo[e][1,2,4]triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 3 and 7 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Addition: The triazine ring can participate in electrophilic addition reactions with reagents like halogens or acids.
Cycloaddition: The compound can undergo [4+2] cycloaddition reactions with dienes or alkynes to form fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Electrophilic Addition: Reagents like bromine or sulfuric acid in non-polar solvents such as chloroform or carbon tetrachloride.
Cycloaddition: Dienes or alkynes in the presence of catalysts like Lewis acids (e.g., aluminum chloride) under mild heating.
Major Products:
Nucleophilic Substitution: Substituted triazines with various functional groups.
Electrophilic Addition: Halogenated or sulfonated triazines.
Cycloaddition: Fused heterocyclic compounds with enhanced biological activity.
科学的研究の応用
3,7-Dichlorobenzo[e][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its role in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.
作用機序
The mechanism of action of 3,7-dichlorobenzo[e][1,2,4]triazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The compound’s ability to form stable complexes with metal ions also contributes to its biological effects. Pathways involved may include oxidative stress response, DNA repair mechanisms, and signal transduction pathways.
類似化合物との比較
- 3,5-Dichlorobenzo[e][1,2,4]triazine
- 3,7-Dichloro-1,2,4-benzotriazine
- 3,6-Dichlorobenzo[e][1,2,4]triazine
Comparison: 3,7-Dichlorobenzo[e][1,2,4]triazine is unique due to the specific positioning of chlorine atoms, which influences its reactivity and biological activity. Compared to 3,5-dichlorobenzo[e][1,2,4]triazine, the 3,7-isomer may exhibit different electronic properties and steric effects, leading to variations in its chemical behavior and applications. The presence of chlorine atoms at different positions can also affect the compound’s solubility, stability, and interaction with biological targets.
特性
CAS番号 |
62843-63-4 |
|---|---|
分子式 |
C7H3Cl2N3 |
分子量 |
200.02 g/mol |
IUPAC名 |
3,7-dichloro-1,2,4-benzotriazine |
InChI |
InChI=1S/C7H3Cl2N3/c8-4-1-2-5-6(3-4)11-12-7(9)10-5/h1-3H |
InChIキー |
LHDZLYASAVFIJM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)N=NC(=N2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B8612737.png)



![N-Benzyl-6-[(but-3-yn-1-yl)oxy]hexan-1-amine](/img/structure/B8612760.png)









